(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound characterized by the presence of a chloropyridine ring and a trifluoroethanamine group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 5-chloropyridine-3-boronic acid with trifluoroethanamine under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-boronic acid: Shares the chloropyridine ring but differs in the functional groups attached.
(5-Chloropyridin-3-yl)boronic Acid: Similar structure but with a boronic acid group instead of trifluoroethanamine.
Uniqueness
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
YILNUGCOKRRONV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
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